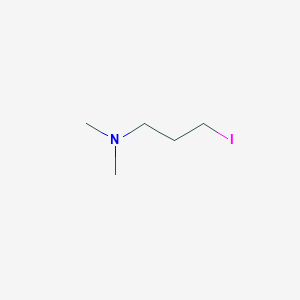

3-iodo-N,N-dimethylpropan-1-amine

説明

3-Iodo-N,N-dimethylpropan-1-amine (CAS: 66715-60-4) is a tertiary amine derivative with the molecular formula C₅H₁₂IN and a molecular weight of 213.06 g/mol. It features an iodine atom at the terminal carbon of the propane chain and a dimethylamine group at the opposite end. This compound is highly reactive due to the polarizable iodine atom, making it valuable in organic synthesis, particularly in nucleophilic substitution reactions and as an intermediate in pharmaceutical chemistry .

特性

IUPAC Name |

3-iodo-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12IN/c1-7(2)5-3-4-6/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWUNSWAWXUHGSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601298737 | |

| Record name | 3-Iodo-N,N-dimethyl-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601298737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66715-60-4 | |

| Record name | 3-Iodo-N,N-dimethyl-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66715-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-N,N-dimethyl-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601298737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-N,N-dimethylpropan-1-amine typically involves the iodination of N,N-dimethylpropan-1-amine. One common method is the reaction of N,N-dimethylpropan-1-amine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 3-iodo-N,N-dimethylpropan-1-amine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

3-iodo-N,N-dimethylpropan-1-amine can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amine groups, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized products.

Reduction Reactions: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of N,N-dimethylpropan-1-amine.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydroxide, potassium cyanide, or primary amines are commonly used. These reactions are typically carried out in polar solvents like water or ethanol at moderate temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used under controlled conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents like tetrahydrofuran or diethyl ether.

Major Products Formed

Substitution Reactions: Products include hydroxylated, cyanated, or aminated derivatives of N,N-dimethylpropan-1-amine.

Oxidation Reactions: Products include N-oxides or other oxidized forms of the compound.

Reduction Reactions: The major product is N,N-dimethylpropan-1-amine.

科学的研究の応用

Synthetic Routes

3-Iodo-N,N-dimethylpropan-1-amine can be synthesized through various methods, including:

- Alkylation of Dimethylamine : Involves the reaction of dimethylamine with iodoalkanes.

- Nucleophilic Substitution Reactions : The iodine atom can be replaced by various nucleophiles, making it a versatile intermediate in organic synthesis.

Organic Synthesis

3-Iodo-N,N-dimethylpropan-1-amine serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows for the formation of new carbon-nitrogen bonds, which is essential for creating complex molecules.

| Application | Description |

|---|---|

| Pharmaceutical Intermediates | Used in the synthesis of drugs targeting neurological disorders and other therapeutic areas. |

| Agrochemicals | Acts as a building block for the development of pesticides and herbicides. |

Biochemical Studies

The compound is utilized in biochemical research to investigate the effects of halogenated amines on biological systems. For example, it has been employed in studies involving post-translational modifications (PTMs) of proteins.

- Case Study : A study demonstrated the use of 3-iodo-N,N-dimethylpropan-1-amine to facilitate site-specific methylation of lysine residues in histones, which is crucial for understanding gene regulation mechanisms .

Medicinal Chemistry

In drug development, 3-iodo-N,N-dimethylpropan-1-amine is leveraged as a precursor for synthesizing novel therapeutic agents:

作用機序

The mechanism of action of 3-iodo-N,N-dimethylpropan-1-amine involves its interaction with molecular targets through its iodine atom and amine group. The iodine atom can participate in halogen bonding, while the amine group can form hydrogen bonds or ionic interactions with biological molecules. These interactions can affect the function of enzymes, receptors, or other proteins, leading to various biological effects.

類似化合物との比較

Physicochemical and Structural Insights

- Reactivity : The iodine atom in 3-iodo-N,N-dimethylpropan-1-amine enhances its susceptibility to nucleophilic substitution compared to chloro or methoxy analogs. This property is critical in cross-coupling reactions .

- pKa Trends : The N,N-dimethylpropan-1-amine moiety in chlorpromazine and amitriptyline has a pKa of ~9.3, ensuring protonation at physiological pH, which influences protein binding (e.g., to α-1-acid glycoprotein) .

- Stereochemistry: Enantiomers like S-5 and R-5 (bromo-substituted analogs) exhibit divergent melting points (S-5: 141–143°C; R-5: Not reported) and synthetic yields (45% vs. 30%), highlighting stereochemical impacts on crystallization and reaction efficiency .

生物活性

3-Iodo-N,N-dimethylpropan-1-amine is a halogenated amine compound that has garnered attention for its potential biological activities. Its unique structure, which includes an iodine atom attached to a tertiary amine, allows it to engage in various biochemical interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 3-iodo-N,N-dimethylpropan-1-amine is with a molecular weight of approximately 202.06 g/mol. The presence of the iodine atom enhances its reactivity, making it suitable for various synthetic and biological applications.

The mechanism of action of 3-iodo-N,N-dimethylpropan-1-amine primarily involves its interaction with biological molecules through:

- Halogen Bonding : The iodine atom can participate in halogen bonding, which may stabilize interactions with nucleophilic sites on proteins or nucleic acids.

- Hydrogen Bonding : The amine group can form hydrogen bonds, influencing the conformation and function of target biomolecules.

These interactions can lead to alterations in enzyme activity, receptor binding, and other cellular processes.

Biological Activity

Research indicates that 3-iodo-N,N-dimethylpropan-1-amine exhibits significant biological activity, particularly in the context of neurological research. It has been shown to affect serotonin transporters (SERT) and norepinephrine transporters (NET), which are critical in mood regulation and various neurological disorders.

Binding Affinity Studies

Binding assays have demonstrated that 3-iodo-N,N-dimethylpropan-1-amine and its analogs can effectively displace radioligands from SERT and NET. The following table summarizes some key findings related to binding affinities:

| Compound | Target | K_i (nM) | Selectivity Ratio (SERT/NET) |

|---|---|---|---|

| 3-Iodo-N,N-dimethylpropan-1-amine | SERT | 1.94 | >3070 |

| Analog A | NET | 6.00 | <1000 |

| Analog B | SERT | 1.04 | >10,000 |

These results highlight the compound's potential as a selective agent for targeting serotonin pathways .

Case Studies

Several studies have investigated the effects of 3-iodo-N,N-dimethylpropan-1-amine on cellular functions:

- Neurotransmitter Modulation : In a study examining the effects on neurotransmitter systems, it was found that this compound could enhance serotonin levels in neuronal cultures, suggesting its role as a potential antidepressant agent.

- Cellular Toxicity Assessment : Another study evaluated the cytotoxic effects of iodinated amines on various cell lines. Results indicated that while some iodinated compounds exhibited toxicity at high concentrations, 3-iodo-N,N-dimethylpropan-1-amine showed a favorable safety profile at therapeutic doses .

Applications in Drug Development

Due to its ability to modify biological activity through iodination, 3-iodo-N,N-dimethylpropan-1-amine is being explored as a precursor for developing new therapeutic agents targeting neurological disorders. Its structural similarity to known psychoactive compounds positions it as a candidate for further investigation into psychoplastogenic properties—enhancing synaptic connectivity and plasticity in the brain .

Q & A

Q. What are the standard synthetic routes for 3-iodo-N,N-dimethylpropan-1-amine, and how can reaction conditions be optimized?

A common approach involves nucleophilic substitution of a precursor like 3-chloro-N,N-dimethylpropan-1-amine with iodide under reflux in a polar aprotic solvent (e.g., acetone or DMF). Potassium iodide (KI) or sodium iodide (NaI) can serve as iodide sources, with catalytic amounts of tetrabutylammonium iodide (TBAI) enhancing reactivity. Reaction progress should be monitored via TLC or GC-MS, and purification typically involves solvent extraction followed by column chromatography . Optimization may require adjusting temperature (e.g., 60–80°C), reaction time (12–24 hours), and stoichiometry (1:1.2 molar ratio of chloro- to iodide reagent).

Q. What analytical techniques are critical for characterizing 3-iodo-N,N-dimethylpropan-1-amine?

- NMR Spectroscopy : H and C NMR confirm the structure, with characteristic signals for the dimethylamino group (δ ~2.2–2.4 ppm for H) and the iodoalkane moiety (δ ~3.1–3.3 ppm for H adjacent to iodine).

- Mass Spectrometry : High-resolution MS (HRMS) or GC-MS verifies molecular weight (expected [M+H]+ at m/z 228.04).

- Elemental Analysis : Validates purity by matching experimental and theoretical C, H, and N percentages .

Advanced Research Questions

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions compared to chloro or bromo analogs?

The C–I bond’s lower bond dissociation energy (~234 kJ/mol vs. ~339 kJ/mol for C–Cl) facilitates oxidative addition in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). However, iodine’s larger atomic radius may sterically hinder catalytic cycles, requiring tailored ligands (e.g., bulky phosphines) or elevated temperatures. Contrast with chloro analogs (e.g., 3-chloro-N,N-dimethylpropan-1-amine), which are less reactive but more stable, necessitating harsher conditions .

Q. What strategies resolve contradictions in reported yields for iodide substitution reactions?

Discrepancies often arise from competing elimination (e.g., Hofmann degradation) or solvent effects. Mitigation strategies include:

Q. How can stereochemical outcomes be controlled during synthesis of chiral derivatives of 3-iodo-N,N-dimethylpropan-1-amine?

Chiral auxiliaries or asymmetric catalysis may be employed. For example, enantioselective alkylation of a prochiral intermediate using chiral ligands (e.g., BINAP) with palladium catalysts can yield enantiomerically enriched products. Absolute configuration is confirmed via optical rotation measurements and chiral HPLC .

Q. What role does 3-iodo-N,N-dimethylpropan-1-amine play in materials science, particularly in organic electronics?

Iodoalkylamines serve as precursors for self-assembled monolayers (SAMs) or dopants in perovskite solar cells. For instance, analogous compounds (e.g., PTN-Br) improve hole transport in perovskites by creating intermediate energy levels, enhancing device efficiency (e.g., open-circuit voltage). Stability under operational conditions (light, heat) must be validated via accelerated aging tests .

Methodological Considerations

Q. How to troubleshoot low yields in the synthesis of 3-iodo-N,N-dimethylpropan-1-amine?

Q. What computational methods predict the compound’s interaction with biological targets (e.g., GPCRs)?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to receptors like histamine H1. Parameters include van der Waals interactions and electrostatic complementarity. Validation against crystallographic data (e.g., PDB 3RZE for doxepin-bound H1 receptor) refines predictions .

Data Interpretation and Validation

Q. How to reconcile conflicting NMR data for iodine-containing amines?

Iodine’s strong spin-orbit coupling can cause signal splitting or broadening. Use higher magnetic field strengths (≥400 MHz) and deuterated solvents (CDCl) to improve resolution. Compare with literature data for analogous iodoalkanes .

Q. What safety protocols are critical when handling 3-iodo-N,N-dimethylpropan-1-amine?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。